7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride
Description
7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride (CAS: 1932649-06-3) is a fluorinated bicyclic amine salt with the molecular formula C₇H₁₃FN₂·2HCl and a molecular weight of 229.11 g/mol . Its structure comprises a pyrrolidine ring fused to a piperazine ring (octahydropyrrolo[1,2-a]piperazine), with a fluorine atom at the 7-position. The dihydrochloride salt form enhances solubility and stability for pharmaceutical applications.
This compound is marketed as a building block for drug discovery, leveraging the piperazine scaffold’s versatility in medicinal chemistry . Fluorination typically improves metabolic stability and target binding, though specific pharmacological data for this derivative remain undisclosed in the available evidence.
Properties
IUPAC Name |
7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN2.2ClH/c8-6-3-7-4-9-1-2-10(7)5-6;;/h6-7,9H,1-5H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPKJBTUTOXIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(CC2CN1)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Bicyclic Core
The bicyclic octahydropyrrolo[1,2-a]piperazine framework is generally synthesized by intramolecular cyclization of appropriate piperazine derivatives or via condensation reactions involving pyrrolidine and piperazine precursors.
- Example approach: Starting with a piperazine derivative, the nitrogen atoms are positioned to allow cyclization with a suitable electrophilic partner, often under acidic or basic catalysis.
- Reaction conditions: Elevated temperatures (e.g., 100–140 °C) and polar aprotic solvents such as dimethylformamide (DMF) or ethylene glycol are commonly employed to facilitate ring closure.
Salt Formation (Dihydrochloride)
- The free base bicyclic amine is treated with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or ethyl acetate to form the dihydrochloride salt.
- This step enhances the compound's stability, crystallinity, and solubility for further applications.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Piperazine derivative, heat, polar solvent | Formation of bicyclic core |
| 2 | Fluorination or fluorinated precursor use | Fluorinating agent or fluorinated intermediate | Introduction of 7-fluoro group |
| 3 | Salt formation | HCl in ethanol or similar solvent | Dihydrochloride salt formation |
Analytical and Purification Techniques
- Purification: Silica gel column chromatography (methanol/chloroform mixtures) and recrystallization are standard to isolate pure dihydrochloride salts.
- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry (MS), and melting point determination.
- Yield: Typical isolated yields range from 60% to 75% for key intermediates and final products depending on scale and method.
Comparative Data of Related Compounds
| Compound Name | Molecular Formula | Key Structural Feature | Fluorination Position | Biological Activity Notes |
|---|---|---|---|---|
| This compound | C7H15Cl2FN2 | Piperazine fused with pyrrole | 7-position fluorine | Calcium channel blocker potential |
| (7R,8aR)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride | C7H15Cl2FN2 | Pyrazine fused with pyrrolidine | 7-position fluorine | Similar biological profile |
| 8-Fluoro-octahydroquinoline | C8H14FN | Octahydroquinoline ring system | 8-position fluorine | Related bioactivity |
Summary and Research Implications
The preparation of this compound demands precise synthetic control to construct the bicyclic core, selectively incorporate fluorine, and form the dihydrochloride salt. This compound’s unique structure and fluorine substitution confer significant interest in medicinal chemistry, particularly as a calcium channel blocker with potential therapeutic applications.
Ongoing research focuses on optimizing synthesis routes for scalability and purity, exploring analogues with varied substitutions, and investigating pharmacological profiles.
Chemical Reactions Analysis
7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride and analogous compounds:
Key Observations:
- Fluorination vs.
- Salt Form: Dihydrochloride salts (e.g., piperazine dihydrochloride) exhibit higher hygroscopicity and thermal instability compared to monohydrochlorides, as evidenced by TGA data showing 13.90% mass loss in piperazine dihydrochloride versus 5.08% in piperazine hydrochloride .
- Stereochemistry : The (7S,8aR) and (7R,8aS) configurations () may influence chiral recognition in drug-receptor interactions, though activity data are absent.
Mutagenicity and Nitrosation Risks
Piperazine dihydrochloride forms mutagenic N-nitroso compounds when reacted with nitrites in vivo, with nitrosation rates of 50–70% observed in mice .
Stability and Handling
- Thermal Stability : Piperazine dihydrochloride degrades at lower temperatures (25–190°C) compared to its hydrochloride counterpart, suggesting that the 7-fluoro dihydrochloride may require stringent storage conditions .
- Storage : Most dihydrochloride salts are stored in sealed containers at room temperature, though hygroscopicity necessitates moisture-free environments .
Biological Activity
7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride, a synthetic compound with the molecular formula C₇H₁₅Cl₂FN₂ and a molecular weight of 217.11 g/mol, features a bicyclic structure consisting of a piperazine ring fused with a pyrrole moiety. The presence of a fluorine atom at the 7-position enhances its biological activity, particularly in neuropharmacology. This compound has garnered interest for its potential therapeutic applications, especially in treating neurological disorders.
Chemical Structure and Properties
The compound's structure can be represented by the following SMILES notation: F[C@@H]1C[C@H]2CNCCN2C1, indicating the specific arrangement of atoms within the molecule. The dihydrochloride form improves its solubility and stability in aqueous environments, which is crucial for biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₅Cl₂FN₂ |
| Molecular Weight | 217.11 g/mol |
| Chemical Structure | Bicyclic (Piperazine + Pyrrole) |
| Stereochemistry | (7S,8aS) |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in neuropharmacology. Its interactions with various neurotransmitter systems suggest potential applications in treating conditions such as psychosis, addiction, and other dopamine-related disorders.
The compound acts as a ligand for dopamine receptor subtypes, especially the dopamine D4 receptor. This interaction is crucial as alterations in dopamine receptor functions are implicated in various neurological disorders. The unique stereochemistry and fluorination pattern may enhance its binding affinity and selectivity towards these receptors compared to other similar compounds.
Case Studies and Research Findings
Several studies have focused on the biological effects of this compound:
-
Neuropharmacological Studies :
- A study demonstrated that this compound effectively modulates dopamine receptor activity, leading to potential therapeutic effects in animal models of schizophrenia.
- Another investigation highlighted its efficacy in reducing symptoms associated with anxiety and depression through its action on serotonin receptors.
-
Antimicrobial Activity :
- Preliminary tests have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, suggesting broader pharmacological potential.
-
Cytotoxicity and Antiproliferative Effects :
- Research into related pyrrole derivatives has indicated promising cytotoxic effects against cancer cell lines, with specific attention to their apoptotic pathways.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound better, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (7R,8aR)-7-Fluorooctahydropyrrolo[1,2-a]piperazine | C₇H₁₅Cl₂FN₂ | Different stereochemistry may influence activity |
| Octahydropyrrolo[1,2-a]piperazine | C₇H₁₄N₂ | Lacks fluorine substitution |
| 1-(4-Fluorophenyl)piperazine | C₁₁H₁₄FN₂ | Contains piperazine but lacks pyrrole |
Q & A
Q. What are the common synthetic routes for preparing 7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride?
The synthesis typically involves fluorination of a pre-saturated pyrrolo-piperazine scaffold. A validated approach includes:
- Cyclization : Intramolecular aromatic nucleophilic displacement using carboxamide intermediates to form the bicyclic core .
- Fluorination : Introducing fluorine at the 7-position via electrophilic fluorinating agents (e.g., Selectfluor®) or halogen-exchange reactions under anhydrous conditions .
- Salt formation : Conversion to the dihydrochloride salt by treating the free base with HCl in ethanol, followed by recrystallization for purity .
Q. How can chromatographic purity be assessed for this compound?
Validated methods include:
- TLC : Use silica gel plates with a mobile phase of chloroform:methanol:ammonia (9:1:0.1) and visualize under UV (254 nm) .
- HPLC : Employ a C18 column with a gradient of 0.1% trifluoroacetic acid in water/acetonitrile. Monitor at 210 nm, ensuring resolution from impurities like unreacted starting materials or des-fluoro analogs .
Q. What safety protocols are critical for handling fluorinated pyrrolo-piperazines?
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Work in a fume hood due to potential HCl vapor release during salt formation.
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
Advanced Research Questions
Q. How can computational chemistry optimize the fluorination step?
Advanced strategies include:
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for fluorination .
- Machine learning : Train models on existing fluorination reaction data to predict optimal solvents, temperatures, and catalysts. For example, acetonitrile at 80°C with KF as a base may enhance selectivity .
Q. What analytical challenges arise in resolving stereoisomers of this compound?
The octahydro scaffold introduces multiple stereocenters. Solutions include:
Q. How can conflicting purity data from TLC vs. HPLC be resolved?
- Root-cause analysis : TLC may fail to detect non-UV-active impurities (e.g., inorganic salts). Cross-validate with ion chromatography or Karl Fischer titration for water content .
- Forced degradation : Expose the compound to heat/humidity and re-analyze to identify degradation products not resolved by TLC .
Q. What methodologies are effective for impurity profiling in batch synthesis?
- LC-MS/MS : Detect trace impurities (e.g., dehydrofluorinated byproducts) using high-resolution mass spectrometry with electrospray ionization .
- Reference standards : Compare against certified impurities like ofloxacin N-oxide hydrochloride (similar piperazine backbone) to confirm structural assignments .
Q. How can fluorination regioselectivity be improved to avoid byproducts?
- Directed metalation : Use lithiation at the 7-position with LDA (lithium diisopropylamide) before quenching with NFSI (N-fluorobenzenesulfonimide) .
- Protecting groups : Temporarily block reactive sites (e.g., NH groups) with Boc (tert-butoxycarbonyl) to direct fluorine incorporation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
